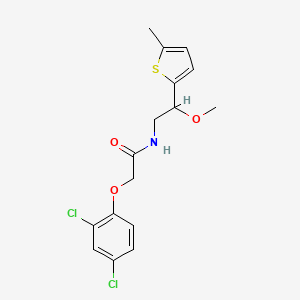

N-cyclohexyl-4-methoxy-N-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-cyclohexyl-4-methoxy-N-methylbenzenesulfonamide is a chemical compound with the molecular formula C14H21NO3S . It has an average mass of 283.386 Da and a monoisotopic mass of 283.124207 Da . It is also known by other names such as p-Toluenesulfonamide, N-cyclohexyl-, N-Cyclohexyl-p-toluenesulfonamide, N-Cyclohexyl-4-toluenesulfonamide, Santicizer 1H, and N-cyclohexyltoluene-4-sulphonamide .

Physical And Chemical Properties Analysis

N-cyclohexyl-4-methoxy-N-methylbenzenesulfonamide is a yellowish-brown fused mass or white crystalline solid with little or no odor . It is insoluble in water . The flash point data for this compound is not available, but it is probably combustible .Scientific Research Applications

Sulfonamide-substituted Phthalocyanines

Research into sulfonamide-substituted phthalocyanines, such as the study by Işci et al. (2014), explores the design and stability of potential oxidation catalysts. These compounds exhibit remarkable stability under oxidative conditions, offering insights into their utility in catalysis and material science (Işci et al., 2014).

COX-2 Inhibitors

While primarily related to drug discovery, research by Hashimoto et al. (2002) on sulfonamide derivatives as COX-2 inhibitors also contributes to understanding enzyme inhibition mechanisms. This can inform broader biochemical studies on enzyme function and regulation (Hashimoto et al., 2002).

Cyanation Reactions

Studies on the cyanation of C(sp(2))-H bonds of alkenes using sulfonamide compounds, as detailed by Chaitanya and Anbarasan (2015), have implications for organic synthesis methodologies. These findings can aid in the development of new synthetic routes for various organic compounds (Chaitanya & Anbarasan, 2015).

Catalytic Conversion Studies

Research into the catalytic conversion of anisole over bifunctional catalysts, such as the work by Zhu et al. (2011), demonstrates the role of sulfonamides in facilitating reactions relevant to biomass conversion and renewable energy sources (Zhu et al., 2011).

Electrophilic Cyanation

Anbarasan, Neumann, and Beller (2011) explored the use of N-cyano-N-phenyl-p-methylbenzenesulfonamide for the electrophilic cyanation of aryl and heteroaryl bromides, highlighting a method for synthesizing benzonitriles. This research contributes to the development of more efficient synthetic pathways in organic chemistry (Anbarasan et al., 2011).

Safety and Hazards

properties

IUPAC Name |

N-cyclohexyl-4-methoxy-N-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3S/c1-15(12-6-4-3-5-7-12)19(16,17)14-10-8-13(18-2)9-11-14/h8-12H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVUPIINFZNUWBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-4-methoxy-N-methylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2896144.png)

![5-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2896146.png)

![3-(2-chlorophenyl)-8-fluoro-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2896149.png)

![8-(4-methoxyphenyl)-2-(2-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2896152.png)

![ethyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2896154.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide](/img/structure/B2896158.png)

![N-({1-[4-(2,3-dimethylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamid e](/img/structure/B2896161.png)